Pemafibrate - 848259-27-8

Pemafibrate

Catalog Number: EVT-263033
CAS Number: 848259-27-8
Molecular Formula: C28H30N2O6
Molecular Weight: 490.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pemafibrate ((2R)-2-[3-({1,3-benzoxazol-2-yl[3-(4-methoxyphenoxy)propyl]amino}methyl)phenoxy]butanoic acid) [] is a novel, selective peroxisome proliferator-activated receptor alpha modulator (SPPARMα) [, , , ]. Classified as a fibrate, it exhibits a higher potency and selectivity for PPARα compared to conventional fibrates like fenofibrate [, , , , , ]. In scientific research, pemafibrate serves as a valuable tool to investigate the roles of PPARα in various biological processes and disease models.

Molecular Structure Analysis

Pemafibrate binds to the ligand binding pocket (LBP) of PPARα in a Y-shaped conformation []. Its structure comprises a phenoxyalkyl group exhibiting flexibility in the absence of coactivators like steroid receptor coactivator-1 (SRC1) []. This flexibility potentially allows the phenoxyalkyl group to adapt to structural changes induced by coactivator binding.

Chemical Reactions Analysis

Pemafibrate undergoes metabolism primarily in the liver [, ]. Major metabolic pathways include:

  • Demethylation: Forming the M1 metabolite [].
  • Dearylation and dicarboxylation: Generating the M2/3 metabolites [].
  • N-dealkylation: Producing the M4 metabolite [].
  • Benzylic oxidation: Leading to the M5 metabolite [].

The metabolic profile of pemafibrate exhibits species differences, with monkeys considered a suitable animal model for human pharmacokinetic studies [].

Mechanism of Action

Pemafibrate acts as a selective agonist of PPARα [, , , ]. PPARα activation by pemafibrate triggers the transcription of various genes involved in lipid and glucose metabolism [, , , , ]. This leads to:

  • Enhanced lipolysis and fatty acid oxidation: Primarily in the liver, adipose tissue, and small intestine, contributing to the reduction of triglyceride (TG) levels [, , , ].
  • Increased HDL-cholesterol synthesis: Mediated by the upregulation of apolipoprotein A-I expression [, , ].
  • Reduced hepatic VLDL production: Resulting in a decrease in circulating TG-rich lipoproteins [, ].
  • Increased fibroblast growth factor 21 (FGF21) expression: Contributing to metabolic improvements and potential neuroprotective effects [, , , ].

Pemafibrate's selectivity for PPARα minimizes adverse effects commonly associated with non-selective fibrates [, , , ].

Applications

Dyslipidemia and Atherosclerosis Research:

  • Investigating the role of PPARα in TG metabolism and HDL-C regulation [, , , ].
  • Assessing the efficacy of PPARα modulation on atherosclerosis development and progression in animal models [, ].
  • Evaluating the impact of pemafibrate on atherogenic lipoprotein profiles and remnant cholesterol levels [, ].

Metabolic Disease Research:

  • Studying the effects of pemafibrate on glucose metabolism and insulin sensitivity in diabetic models [, , , ].
  • Examining the potential of pemafibrate to improve NAFLD by reducing hepatic steatosis and inflammation [, , , , , ].
  • Investigating the link between lipid metabolism and metabolic diseases using pemafibrate as a tool [, ].

Cardiovascular Disease Research:

  • Exploring the role of PPARα in cardiovascular protection beyond lipid-lowering effects [, , ].
  • Investigating the potential of pemafibrate to improve endothelial function and reduce vascular inflammation [, , ].
  • Evaluating the efficacy of pemafibrate in preventing abdominal aortic aneurysm rupture in animal models [, ].

Ocular Disease Research:

  • Examining the potential therapeutic benefit of pemafibrate in preventing retinal degeneration caused by ischemia-reperfusion injury [, ].
  • Investigating the role of pemafibrate in suppressing choroidal neovascularization in a model of age-related macular degeneration [].

Fenofibrate

Compound Description: Fenofibrate is a PPARα agonist used to treat dyslipidemia, particularly hypertriglyceridemia and low HDL-cholesterol levels. [ [], [] ]

Bezafibrate

Compound Description: Bezafibrate is a non-selective PPAR-α agonist used to treat dyslipidemia. [ [], [] ]

Statins (e.g., Pitavastatin, Simvastatin)

Compound Description: Statins are a class of drugs that inhibit HMG-CoA reductase, an enzyme involved in cholesterol synthesis. They effectively reduce LDL-cholesterol levels and lower the risk of cardiovascular events. [ [], [], [] ]

Relevance: While not structurally related to Pemafibrate, Statins are frequently co-administered with Pemafibrate to manage dyslipidemia comprehensively. [ [], [] ] Studies have shown that the combination of Pemafibrate with statins like Pitavastatin can synergistically improve hepatic steatosis and inflammation, potentially benefiting patients with NAFLD-related atherosclerosis. [ [] ] Additionally, Pemafibrate displays minimal drug-drug interactions with Statins. [ [] ]

Ezetimibe

Compound Description: Ezetimibe is a drug that inhibits the intestinal absorption of cholesterol. It is often used in conjunction with Statins to achieve further reductions in LDL-cholesterol levels. [ [] ]

Relevance: Although not structurally similar to Pemafibrate, Ezetimibe plays a complementary role in managing dyslipidemia alongside Pemafibrate and Statins. [ [] ]

PCSK9 Inhibitors

Compound Description: PCSK9 inhibitors are a newer class of lipid-lowering drugs that block the proprotein convertase subtilisin/kexin type 9 (PCSK9) protein, which increases the number of LDL receptors on liver cells and enhances LDL-cholesterol clearance. [ [], [] ]

Relevance: PCSK9 inhibitors, though structurally distinct from Pemafibrate, offer an additional therapeutic option for managing dyslipidemia, often in combination with other lipid-lowering drugs. [ [] ]

Ursodeoxycholic Acid (UDCA)

Compound Description: UDCA is a bile acid used to treat primary biliary cholangitis (PBC), a chronic liver disease. [ [] ]

Relevance: While not structurally similar to Pemafibrate, UDCA is relevant in the context of managing PBC, a condition where Pemafibrate may offer therapeutic benefits as well, particularly in patients with an inadequate response to UDCA. [ [] ]

Properties

CAS Number

848259-27-8

Product Name

Pemafibrate

IUPAC Name

(2R)-2-[3-[[1,3-benzoxazol-2-yl-[3-(4-methoxyphenoxy)propyl]amino]methyl]phenoxy]butanoic acid

Molecular Formula

C28H30N2O6

Molecular Weight

490.5 g/mol

InChI

InChI=1S/C28H30N2O6/c1-3-25(27(31)32)35-23-9-6-8-20(18-23)19-30(28-29-24-10-4-5-11-26(24)36-28)16-7-17-34-22-14-12-21(33-2)13-15-22/h4-6,8-15,18,25H,3,7,16-17,19H2,1-2H3,(H,31,32)/t25-/m1/s1

InChI Key

ZHKNLJLMDFQVHJ-RUZDIDTESA-N

SMILES

CCC(C(=O)O)OC1=CC=CC(=C1)CN(CCCOC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4O3

Solubility

Soluble in DMSO

Synonyms

(R)-2-(3-((benzoxazol-2-yl-d4 (3-(4-methoxyphenoxy-d7)propyl)amino)methyl)phenoxy) butanoic acid
K 13675
K-13675
K-13675-d11
K-13675-d7
K13675
pemafibrate

Canonical SMILES

CCC(C(=O)O)OC1=CC=CC(=C1)CN(CCCOC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4O3

Isomeric SMILES

CC[C@H](C(=O)O)OC1=CC=CC(=C1)CN(CCCOC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4O3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.